(2-Chloro-5-methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
YCZRZJHEFXHMKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Chloro 5 Methoxyphenyl Urea
Established Synthetic Routes to (2-Chloro-5-methoxyphenyl)urea
The synthesis of this compound is primarily achieved through the reaction of an amine with an isocyanate or a precursor that generates an isocyanate in situ. These methods are foundational in the production of various substituted ureas.
Reaction of 2-Chloro-5-methoxyaniline (B1294355) Hydrochloride with Cyanate (B1221674) Precursors
A prominent and established method for synthesizing this compound involves the reaction of 2-Chloro-5-methoxyaniline hydrochloride with a cyanate precursor, such as potassium isocyanate. rsc.org This reaction is a nucleophilic addition of the amine to the isocyanate, which can be generated from the cyanate salt. rsc.org The use of the hydrochloride salt of the aniline (B41778) derivative is common, which is then neutralized in the reaction mixture to free the amine for reaction.
The efficiency of the reaction between an amine and a cyanate precursor is significantly influenced by the stoichiometric ratio of the reactants. Research has shown that using an excess of the cyanate precursor can lead to higher conversion rates and better yields in shorter reaction times. For instance, employing 2 equivalents of potassium isocyanate has been demonstrated to be more effective than using 1.1 equivalents. rsc.org In related urea (B33335) syntheses, a slight excess of the isocyanate, typically around 10%, is often used to maximize yield, which can range from 75-85%. However, using a significant excess of one reagent can complicate purification by leaving a substantial amount of unreacted starting material. google.com
Table 1: Effect of Stoichiometric Ratio on Urea Synthesis
| Amine Reactant | Cyanate Precursor | Stoichiometric Ratio (Amine:Cyanate) | Yield (%) | Reference |
| Aniline | Potassium Isocyanate | 1:1.1 | Moderate | rsc.org |
| Aniline | Potassium Isocyanate | 1:2 | High | rsc.org |
| 4-chloroaniline | 4-methoxybenzyl isocyanate | 1:1.1 | 75-85 |
This table is generated based on data from analogous urea synthesis reactions and illustrates the general principle of stoichiometric influence.
The choice of solvent plays a critical role in the synthesis of ureas. While organic solvents are traditionally used, there is a growing emphasis on greener alternatives. tandfonline.com Water has been identified as an effective solvent for the reaction of amines with potassium isocyanate, in some cases promoting higher yields than organic solvents or solvent mixtures. rsc.org The use of water as a solvent avoids the need for organic co-solvents and simplifies the workup procedure, often allowing for product isolation by simple filtration. rsc.org
In other established methods for similar urea derivatives, solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are preferred for their inertness and ability to dissolve the reactants. For reactions involving in situ generation of isocyanates from dioxazolones, methanol (B129727) has been found to be a suitable solvent. tandfonline.com The optimization of the solvent system is crucial for maximizing yield and purity while considering environmental impact.
Table 2: Influence of Solvent on Urea Synthesis
This table is generated from data on analogous urea synthesis reactions to demonstrate the effect of different solvent systems.
Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal yield and purity. For the reaction of amines with cyanates in water, the reaction often proceeds efficiently at room temperature (25°C). rsc.org In other systems, such as the synthesis of unsymmetrical aryl ureas from dioxazolones, heating is necessary. For example, excellent yields were obtained at 45°C and 60°C, but a higher temperature of 90°C led to a decreased yield. tandfonline.com Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants, solvent, and temperature. tandfonline.comresearchgate.net For instance, near full conversion of amines to ureas can be achieved within 10 hours at 90°C or 24 hours at 80°C. researchgate.net
Table 3: Optimization of Temperature and Time in Urea Synthesis
This table is generated from data on analogous urea synthesis reactions to illustrate the impact of temperature and time.
Exploration of Alternative Synthetic Pathways
Beyond the direct reaction with cyanates, alternative pathways to this compound exist. One common method involves the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) to generate an isocyanate from the corresponding amine, which then reacts with another amine. nih.gov In the context of this compound, 2-chloro-5-methoxyaniline could be reacted with triphosgene to form 2-chloro-5-methoxyphenyl isocyanate, which is then reacted with ammonia. google.comacs.org
Another approach is the use of dioxazolones as isocyanate surrogates. tandfonline.com Heating a 3-substituted dioxazolone can generate an isocyanate intermediate in situ, which can then react with an amine. tandfonline.com Carbamate intermediates also offer a viable route; for example, an aniline can react with phenyl chloroformate to form a carbamate, which then reacts with an amine to yield the urea. nih.gov Mechanochemical methods, which involve grinding solid reactants together, sometimes with a catalytic amount of a substance, are also being explored as a solvent-free, green alternative for urea synthesis. beilstein-journals.org
Reaction Kinetics and Mechanistic Investigations in this compound Formation
The formation of ureas from amines and isocyanates or their precursors generally proceeds via a nucleophilic addition mechanism. In the reaction of 2-Chloro-5-methoxyaniline with a cyanate, the amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate (formed in situ from the cyanate).
Process Scale-Up and Engineering Considerations for Efficient Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several engineering and process optimization factors to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include reaction kinetics, heat and mass transfer, and reactor design.
A common synthetic route involves the reaction of 2-chloro-5-methoxyaniline with an isocyanate precursor. In a large-scale setting, managing the exothermic nature of urea formation is critical. Continuous flow reactors offer significant advantages over traditional batch processes in this regard. They provide superior temperature control, enhanced safety by minimizing the volume of hazardous reactants at any given time, and improved consistency in product quality.
Process optimization often involves a detailed study of reaction parameters to maximize yield and purity while minimizing reaction time and waste generation. This can be achieved through Design of Experiments (DoE), a statistical approach to systematically vary factors such as reactant concentrations, temperature, and catalyst loading to identify the optimal conditions. For instance, in related urea syntheses, the choice of solvent and the stoichiometric ratio of reactants have been shown to significantly impact the purity and yield of the final product.
The table below outlines key considerations for the process scale-up of this compound synthesis.
| Parameter | Laboratory Scale | Industrial Scale Considerations | Impact on Efficiency |
| Reactor Type | Glass flask (Batch) | Continuous flow reactor or large batch reactor with advanced cooling | Improved heat transfer, safety, and consistency |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with precise temperature control systems | Prevents side reactions and decomposition, ensuring higher purity |
| Reagent Addition | Manual addition | Automated, controlled addition | Maintains optimal stoichiometry, minimizes side reactions |
| Mixing | Magnetic stirrer | Mechanical agitator with optimized impeller design | Ensures homogeneity, improves reaction rates |
| Purification | Column chromatography | Crystallization, filtration, and drying | Cost-effective, scalable, high throughput |
| Solvent Usage | Often in excess | Minimized and recycled where possible | Reduced cost and environmental impact |
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, atom economy, and the development of catalyst-free or more environmentally benign catalytic systems.
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Research has explored the use of water as a solvent for the synthesis of N-substituted ureas. rsc.org Aqueous-based syntheses are not only environmentally friendly but can also simplify product isolation, as many organic products are insoluble in water and can be collected by simple filtration. rsc.org The development of methodologies that utilize water as a solvent for the synthesis of this compound would represent a significant step towards a greener process. rsc.org
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important green chemistry metric. rsc.org Synthetic routes that proceed via addition reactions, such as the reaction of an amine with an isocyanate, generally have high atom economy as all the atoms of the reactants are incorporated into the final product. Alternative synthetic strategies, such as those employing isocyanate surrogates like 3-substituted dioxazolones, are also being investigated to improve safety and sustainability. tandfonline.com
The use of catalysts can significantly enhance reaction rates and selectivity, but traditional catalysts can be toxic or difficult to separate from the product. The development of catalyst-free synthetic methods or the use of heterogeneous catalysts that can be easily recovered and reused are active areas of research. For example, some urea syntheses can be performed under thermal conditions without the need for a catalyst, simplifying the process and reducing waste. mdpi.com
The table below summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefits |
| Solvent Selection | Dichloromethane, Tetrahydrofuran | Water, rsc.org Sabinene (a bio-based solvent) mdpi.com | Reduced toxicity and environmental impact, simplified workup rsc.org |
| Atom Economy | High for isocyanate-based routes | Use of isocyanate surrogates tandfonline.com | Avoids handling of toxic isocyanates, potentially safer process tandfonline.com |
| Catalysis | Homogeneous catalysts | Catalyst-free thermal synthesis, mdpi.com heterogeneous catalysts | Reduced waste, easier product purification, catalyst reusability |
| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, mdpi.com lower temperature reactions | Reduced energy consumption, faster reaction times mdpi.com |
| Waste Reduction | Use of stoichiometric reagents | Catalytic approaches, process optimization | Minimized byproducts and waste streams |
Structural Characterization and Spectroscopic Analysis of 2 Chloro 5 Methoxyphenyl Urea
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules such as ureas. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For (2-Chloro-5-methoxyphenyl)urea, with a molecular formula of C₈H₉ClN₂O₂, the monoisotopic mass is calculated to be 200.0353 g/mol . uni.lu ESI-MS analysis is expected to readily detect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 201.0425. uni.lu The presence of a chlorine atom in the molecule would be evident from the isotopic pattern of the molecular ion peak, with the isotope ³⁷Cl contributing to a peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak corresponding to the ³⁵Cl isotope.
In addition to the protonated molecule, other adducts are commonly observed in ESI-MS, which can further confirm the molecular weight of the compound. Predicted m/z values for common adducts of this compound are presented in Table 1. The high-resolution mass measurement of these ions would allow for the unambiguous confirmation of the elemental composition of the parent molecule.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 201.04253 |
| [M+Na]⁺ | 223.02447 |
| [M+K]⁺ | 238.99841 |
| [M+NH₄]⁺ | 218.06907 |
| [M-H]⁻ | 199.02797 |
X-ray Diffraction Studies of this compound and its Crystalline Forms
To date, a single crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. Such a study would provide the most definitive structural information for this compound. By analyzing the diffraction pattern of a single crystal, it would be possible to determine the precise spatial arrangement of all atoms in the molecule, including the planarity of the urea (B33335) and phenyl groups and the torsion angles between them.
For illustrative purposes, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net In this structure, the dihedral angle between the chlorophenyl and urea groups is 51.1°, and the dihedral angle between the tolyl and urea groups is 28.6°. researchgate.net Intermolecular hydrogen bonds between the urea groups are a key feature of the crystal packing. researchgate.net A similar hydrogen bonding network would be expected in the crystal structure of this compound.
Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) and solvates of a compound. Each crystalline form will produce a unique diffraction pattern, characterized by a specific set of diffraction peak positions (2θ values) and intensities.
As with single crystal X-ray diffraction, no experimental powder X-ray diffraction data for this compound are currently available in the public domain. The acquisition of a PXRD pattern would be a crucial step in the solid-state characterization of this compound, allowing for phase identification and quality control of bulk samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the chemical environment of atomic nuclei within a molecule. It is an essential tool for elucidating the structure of organic compounds in solution.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the urea protons, and the methoxy (B1213986) protons. The aromatic protons on the substituted phenyl ring would appear as a complex multiplet in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The protons of the urea group (-NH-C(O)-NH₂) would likely appear as two separate broad signals due to their different chemical environments and potential for hydrogen bonding and exchange with the solvent. The methoxy group (-OCH₃) protons would give rise to a sharp singlet at approximately δ 3.8-4.0 ppm.
For comparison, the ¹H NMR spectrum of the structurally similar compound 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea in DMSO-d₆ shows two distinct singlets for the urea N-H protons at δ 9.42 and 9.09 ppm. mdpi.com The aromatic protons appear in the range of δ 8.17–6.26 ppm. mdpi.com It is reasonable to expect similar chemical shifts for the corresponding protons in this compound. A hypothetical ¹H NMR data table is presented below based on general principles and data from related compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 6.5 - 8.0 | m | N/A |
| -NH- | ~8.0 - 9.5 | br s | N/A |
| -NH₂ | ~5.0 - 6.5 | br s | N/A |
| -OCH₃ | ~3.8 | s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift (δ) provides information about its electronic environment.
For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts can be predicted based on the effects of the various substituents on the phenyl ring and the urea moiety.
The carbonyl carbon of the urea group is typically the most deshielded, appearing at the lowest field (highest ppm value) due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. The aromatic carbons are influenced by the chloro and methoxy substituents. The carbon atom bonded to the chlorine atom (C-2) and the carbon atom bonded to the methoxy group (C-5) will be significantly shifted. The remaining aromatic carbons will have chemical shifts determined by their position relative to these substituents. The methoxy methyl carbon will appear at a high field (lowest ppm value) as it is an sp³ hybridized carbon.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Urea) | 155-160 |
| C-1 (C-NH) | 135-140 |
| C-2 (C-Cl) | 120-125 |
| C-3 | 110-115 |
| C-4 | 125-130 |
| C-5 (C-OCH₃) | 150-155 |
| C-6 | 105-110 |
| -OCH₃ | 55-60 |
Note: These are predicted values and may vary slightly from experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of the protons on the aromatic ring. For instance, the proton at C-3 would show a correlation with the proton at C-4, and the proton at C-4 would show a correlation with the proton at C-6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy identifies direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal for H-3 would correlate with the carbon signal for C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. Correlations are observed between protons that are close to each other in space, even if they are not directly bonded or coupled. In this compound, NOESY could be used to confirm the spatial relationship between the methoxy group protons and the proton at the C-6 position on the aromatic ring.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Urea C=O, N-H)
Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the urea and substituted phenyl functional groups.
N-H Stretching: The N-H bonds of the urea group will exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two bands are observed in this region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
C=O Stretching: The carbonyl group (C=O) of the urea moiety will show a strong, sharp absorption band typically in the range of 1630-1680 cm⁻¹. The exact position is influenced by hydrogen bonding.
C-N Stretching: The C-N stretching vibrations of the urea group are expected in the region of 1400-1480 cm⁻¹.
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring will appear as a series of bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The carbon-carbon double bond stretching within the aromatic ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy group will be observed in the range of 1000-1300 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3200-3400 |
| C=O (Urea) | Stretching | 1630-1680 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N (Urea) | Stretching | 1400-1480 |
| C-O (Methoxy) | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the urea and methoxy groups, which are auxochromes, and the chloro group will influence the position and intensity of the absorption bands. Substituted phenylureas typically exhibit absorption bands in the UV region. oup.com
The electronic transitions in the aromatic ring, specifically the π → π* transitions, are responsible for the observed UV absorption. The presence of the electron-donating methoxy group and the urea group, along with the electron-withdrawing chloro group, will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. It is expected that this compound will show characteristic absorption bands in the range of 200-300 nm. oup.com
Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
| π → π | 200-240 |
| π → π (secondary) | 250-290 |
Note: The exact λmax values and molar absorptivities would need to be determined experimentally and can be influenced by the solvent used.
Chemical Reactivity and Derivatization Strategies for 2 Chloro 5 Methoxyphenyl Urea
Reactivity at the Urea (B33335) Moiety
The urea functional group, -NH-C(O)-NH-, possesses two nitrogen atoms with lone pairs of electrons, making them nucleophilic. The reactivity of these nitrogens is suitable for modifications such as alkylation and acylation, as well as participation in cyclization reactions to form heterocyclic systems.
N-alkylation of the urea moiety in (2-Chloro-5-methoxyphenyl)urea can be achieved by reacting it with alkylating agents. justia.com Generally, direct alkylation of ureas with reagents like alkyl halides can be challenging and may lead to O-alkylation as a competing reaction. justia.com However, N-alkylation can be favored by first deprotonating the urea nitrogen with a strong base to enhance its nucleophilicity, followed by reaction with an alkyl halide. justia.com Phase-transfer catalysts can also facilitate N-alkylation in a biphasic system. justia.com For instance, iridium-catalyzed N-alkylation of ureas with alcohols represents a more modern approach, though it can require high temperatures. uno.edu
N-acylation introduces an acyl group onto one of the urea nitrogens, forming an N-acylurea derivative. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. reddit.comresearchgate.net The reaction of ureas with acyl chlorides can lead to the formation of various N-acylated products. nih.gov The synthesis of N-acyl ureas can sometimes be complicated by complex reaction mixtures and poor yields, necessitating careful selection of reaction conditions. nih.gov
Interactive Table: Examples of N-Alkylation and N-Acylation Reactions on Urea Derivatives
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-(2-chloro-5-methoxyphenyl)urea |
| N-Alkylation | Alcohol (R-OH), Iridium Catalyst, High Temp. | N-Alkyl-(2-chloro-5-methoxyphenyl)urea |
The urea moiety can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic compounds. These reactions are valuable for constructing complex molecular architectures found in many biologically active molecules. For example, intramolecular cyclization of N-(2-chloroethyl) ureas can be used to synthesize cyclic urea derivatives. researchgate.net Palladium-catalyzed cyclization of ureas derived from o-haloarylamines is an efficient method for producing benzoimidazolones. organic-chemistry.org
The synthesis of heterocyclic compounds often relies on cyclization reactions. youtube.com Ene cyclization reactions are a versatile tool for creating various oxygen, nitrogen, and sulfur heterocycles. rsc.org Additionally, photochemical cyclizations provide a method for accessing numerous heterocycle types under mild conditions. chim.it In the context of this compound, derivatization to introduce a reactive group, followed by cyclization, can lead to the formation of fused heterocyclic systems. For instance, a reaction sequence involving acylation with an appropriate substrate followed by an intramolecular condensation could yield quinazoline (B50416) or benzodiazepine (B76468) derivatives.
Transformations Involving the Chloro-Substituted Phenyl Ring
The chloro-substituted phenyl ring is a key site for modifications, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group, in this case, the chloride ion, by a nucleophile. wikipedia.org The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. wikipedia.org Generally, the ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgpressbooks.pub
In this compound, the chloro substituent is ortho to the urea group (-NHCONH₂) and meta to the methoxy (B1213986) group (-OCH₃). The methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. The urea group is also generally considered electron-donating via resonance, which would further disfavor a classical SNAr mechanism. Therefore, this compound is expected to be relatively unreactive toward SNAr under standard conditions. stackexchange.com For the reaction to proceed, harsh conditions such as high temperatures and very strong nucleophiles (e.g., NaOH at 350°C for chlorobenzene) would likely be required, potentially proceeding through a benzyne (B1209423) intermediate. pressbooks.publibretexts.org The presence of strong activating groups is typically necessary for these reactions to occur under milder conditions. youtube.com
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to aryl chlorides like this compound.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new carbon-carbon bonds. The chloro group at the C2 position can be replaced by various aryl or vinyl groups, significantly diversifying the molecular structure.
Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. This allows for the introduction of a wide range of amino groups in place of the chlorine atom. Aqueous and solvent-free conditions have been developed for this reaction, enhancing its "green" credentials. researchgate.net
Sonogashira Coupling : This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis. rsc.org
Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Reactivity at the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring is generally stable but can undergo cleavage under specific, often harsh, conditions to yield a phenol (B47542). This O-demethylation reaction is a common transformation in natural product synthesis and medicinal chemistry. organic-chemistry.org
The most common reagents for cleaving aryl methyl ethers are strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃). rsc.orgmasterorganicchemistry.com The reaction with BBr₃ is particularly effective and often proceeds at or below room temperature. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group.
The electronic nature of other substituents on the aromatic ring can influence the rate of demethylation. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can retard it. sci-hub.se In the case of this compound, the presence of the chloro and urea groups would influence the electron density on the methoxy oxygen and thus affect the reaction conditions required for cleavage. More recent methods for demethylation aim for milder conditions, utilizing reagents like 2-(diethylamino)ethanethiol (B140849) or catalytic systems. organic-chemistry.orgnih.gov
Demethylation and Ether Cleavage Reactions for Hydroxyl Group Generation
The conversion of the methoxy group (-OCH₃) on the phenyl ring to a hydroxyl group (-OH) is a fundamental transformation that significantly alters the compound's polarity, hydrogen bonding capability, and biological activity. This is typically achieved through ether cleavage reactions, which involve the breaking of the aryl C-O bond or the methyl C-O bond. nih.gov
Strong protic acids, particularly hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI), are classic reagents for cleaving aryl methyl ethers. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (halide ion) attacks the methyl carbon in an Sɴ2 reaction, displacing a phenol. masterorganicchemistry.com The reaction with aryl alkyl ethers, such as this compound, consistently yields a phenol and an alkyl halide because the sp²-hybridized aromatic carbon is not susceptible to Sɴ2 or Sɴ1 reactions. libretexts.org
Lewis acids provide another powerful method for demethylation. Boron tribromide (BBr₃) is particularly effective and widely used for cleaving aryl ethers under milder conditions than those required for hydrogen halides. masterorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base complex between the boron atom and the ether oxygen, followed by the intramolecular delivery of bromide to the methyl group.
Other reagents have been developed for more specialized applications, offering different selectivities and milder conditions. These include thiol-based systems and certain organometallic reagents. wikipedia.orgorganic-chemistry.org
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|
| Hydrogen Halides | HBr, HI | Aqueous solution, often with heat |
| Lewis Acids | BBr₃, BCl₃ | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures |
| Thiolates | Sodium dodecanethiolate, 2-(Diethylamino)ethanethiol | High-boiling polar solvents (e.g., DMF, NMP), heat |
Derivatization of the Methoxy Moiety
While cleavage to the hydroxyl group is a common strategy, the methoxy group itself can be a precursor to other functionalities, although this is less common than demethylation. The methoxy group is generally unreactive; however, its electron-donating nature can influence the reactivity of the aromatic ring. wikipedia.org In nature, O-methyltransferases catalyze the formation of methoxy groups on phenols, a process that is key in the biosynthesis of many natural products. wikipedia.org Synthetic strategies for derivatization would typically involve cleavage to the phenol first, followed by re-alkylation or functionalization of the resulting hydroxyl group, as direct modification of the stable methyl ether is challenging.
Metabolic processes in biological systems can also lead to the derivatization of methoxy groups, most commonly through O-dealkylation catalyzed by cytochrome P450 enzymes, which generates the corresponding phenol or arenol (B1447636) metabolite. nih.gov This biological transformation highlights the importance of the methoxy-to-hydroxyl conversion in modulating the pharmacologic activity of drug molecules. nih.gov
Stereochemical Considerations in Derivatization: Formation and Resolution of Stereoisomers
The parent molecule, this compound, is achiral as it does not possess any stereocenters. However, derivatization reactions can introduce chirality into the molecule, leading to the formation of stereoisomers (enantiomers and diastereomers). For instance, modifying the urea nitrogen with a chiral substituent or performing an addition reaction on a derivative that creates a new stereocenter will result in a racemic or diastereomeric mixture. The separation and characterization of these stereoisomers are crucial, as different enantiomers or diastereomers of a chiral compound often exhibit distinct biological activities. pharmtech.comcsfarmacie.cz
Diastereomer Formation and Separation Methodologies
A common and effective strategy for resolving a racemic mixture (a 50:50 mixture of two enantiomers) is to convert the enantiomers into a pair of diastereomers. wikipedia.org This is achieved by reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. wikipedia.org
Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical properties, such as solubility, melting point, and boiling point. pharmtech.com This difference in physical properties allows for their separation using standard laboratory techniques like fractional crystallization, chromatography, or distillation. pharmtech.comwikipedia.org
For a derivative of this compound that is, for example, an amine or a carboxylic acid, resolution can be achieved by forming diastereomeric salts. wikipedia.org A racemic amine can be treated with a chiral acid (e.g., tartaric acid, mandelic acid) to form two different diastereomeric salts, which can then be separated by crystallization. researchgate.net Subsequently, the resolving agent can be removed to yield the pure enantiomers of the original compound. wikipedia.org
Table 2: Diastereomer Separation Techniques
| Technique | Principle | Applicability |
|---|---|---|
| Fractional Crystallization | Diastereomers have different solubilities in a given solvent, allowing one to crystallize out of solution preferentially. | Widely used for crystalline solids, especially diastereomeric salts. wikipedia.org |
| Chromatography | Diastereomers have different affinities for the stationary phase in a chromatography column (e.g., silica (B1680970) gel), leading to different elution times. | Applicable to a broad range of soluble compounds. |
Enantiomeric Excess Determination and Chiral Resolution Techniques (e.g., Chiral HPLC, Crystallization with Resolving Agents)
Once a chiral derivative has been synthesized or resolved, it is essential to determine its enantiomeric purity. Enantiomeric excess (ee) is a measure of this purity, indicating how much more of one enantiomer is present compared to the other.
Several analytical techniques are used to determine enantiomeric excess:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating and quantifying enantiomers. csfarmacie.czyakhak.orgresearchgate.net The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected separately. csfarmacie.czwikipedia.org Integration of the peak areas in the resulting chromatogram allows for precise calculation of the enantiomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by using a chiral resolving agent or a chiral solvating agent. nih.govresearchgate.netresearchgate.net These agents form transient diastereomeric complexes with the enantiomers, which are non-equivalent and therefore exhibit distinct NMR signals. nih.govacs.org The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
The resolution of enantiomers can be achieved through several methods beyond the diastereomer formation-crystallization sequence described previously.
Preparative Chiral Chromatography: This method uses the same principles as analytical chiral HPLC but on a larger scale to physically separate and collect the individual enantiomers. researchgate.net
Crystallization with Resolving Agents: As discussed, this is a classical and industrially significant method. The success of this technique depends on finding a suitable chiral resolving agent and crystallization solvent that yields well-formed crystals of one diastereomer while leaving the other in solution. pharmtech.comresearchgate.net
Preferential Crystallization (Resolution by Entrainment): This method can be applied to racemic mixtures that crystallize as conglomerates (physical mixtures of separate enantiopure crystals, rather than a single racemic compound). wikipedia.orgchemeurope.com It involves seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, which induces the crystallization of that same enantiomer. chemeurope.com
Table 3: Common Chiral Resolving Agents
| Resolving Agent Class | Examples | Target Functional Group |
|---|---|---|
| Chiral Acids | (+)-Tartaric acid, (S)-Mandelic acid, (S)-Camphorsulfonic acid | Racemic Bases (e.g., amines) |
| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethylamine | Racemic Acids (e.g., carboxylic acids) |
| Chiral Alcohols | (-)-Menthol | Racemic Acids (via diastereomeric ester formation) |
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Methoxyphenyl Urea
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. pnnl.govyoutube.com It is used to determine key molecular properties by calculating the electron density rather than the complex many-electron wavefunction.
Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For (2-Chloro-5-methoxyphenyl)urea, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), would be employed to calculate the optimal bond lengths, bond angles, and dihedral angles. nih.govtandfonline.com The urea (B33335) functional group generally adopts a planar or near-planar conformation due to resonance, and studies on N,N'-diphenylureas show a preference for a trans,trans conformation in their ground state.
Vibrational Frequencies: Once the optimized geometry is found, the vibrational frequencies corresponding to the molecule's normal modes can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculations produce a list of frequencies, each corresponding to a specific molecular motion, such as C=O stretching, N-H bending, or phenyl ring vibrations. For aryl ureas, characteristic vibrational modes include the C=O stretch (typically around 1640-1680 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and various C-C and C-H vibrations of the aromatic ring. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the urea nitrogen atoms, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.
Illustrative HOMO-LUMO Data for a Substituted Aryl Urea Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: This is representative data for a similar molecule; actual values for this compound would require specific calculation.
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. youtube.com These high-level methods are often used to benchmark results from more cost-effective DFT calculations or for systems where DFT may not be sufficiently accurate, such as in describing weak intermolecular interactions.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like the C-N bond connecting the phenyl ring to the urea group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them (saddle points).
A potential energy surface (PES) map is generated by systematically changing specific dihedral angles and calculating the molecule's energy at each point. This map reveals the landscape of conformational possibilities, identifying low-energy, stable states and the transition pathways between them. For substituted diphenylureas, studies have shown that the trans,trans conformation is generally favored, but substitution on the nitrogen atoms can shift this preference.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model a molecule in isolation (gas phase) or with simplified solvent models, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule in a realistic, explicit solvent environment (e.g., water). researchgate.net MD simulations solve Newton's equations of motion for a system containing the molecule of interest and thousands of solvent molecules over a period of time, typically nanoseconds to microseconds.
This approach provides insights into how solvent molecules arrange around the solute, how hydrogen bonds are formed and broken, and how the molecule's conformation fluctuates over time. For this compound, MD simulations could reveal the stability of its different conformers in an aqueous environment and characterize the hydrogen bonding patterns between the urea's N-H and C=O groups and surrounding water molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structure verification.
NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a standard method for structure elucidation. bohrium.comnih.gov The process involves optimizing the molecule's geometry and then using a method like Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. nih.gov
IR Vibrational Modes: As mentioned in section 5.1.1, DFT calculations provide vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. nih.govnih.gov By comparing the predicted spectrum with an experimental one, each absorption band can be assigned to a specific molecular vibration, providing a detailed understanding of the molecule's structural characteristics.
Illustrative Predicted Vibrational Frequencies for a Substituted Aryl Urea Derivative
| Mode Description | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3450 |
| N-H Stretch (symmetric) | 3350 |
| C-H Stretch (aromatic) | 3100-3000 |
| C=O Stretch | 1675 |
| N-H Bend / C-N Stretch | 1590 |
| C-Cl Stretch | 750 |
Note: This is representative data for a similar molecule; actual values for this compound would require specific calculation.
Reaction Mechanism Elucidation through Computational Pathways
Computational methods are invaluable for investigating chemical reaction mechanisms. By mapping the potential energy surface connecting reactants to products, chemists can identify transition states—the highest energy points along a reaction pathway—and calculate the activation energy required for the reaction to proceed.
Role of 2 Chloro 5 Methoxyphenyl Urea As a Precursor in the Synthesis of Advanced Chemical Entities
Synthesis of Substituted Benzoxazole (B165842) and Benzofuran (B130515) Scaffolds Utilizing (2-Chloro-5-methoxyphenyl)urea as a Key Building Blockgoogle.com
This compound is a key starting material in the multi-step synthesis of substituted benzoxazole and benzofuran compounds. google.com A general synthetic route involves the initial preparation of 1-(2-chloro-5-methoxyphenyl)urea itself, which is then utilized in subsequent cyclization reactions to form the desired heterocyclic systems.
The synthesis of the precursor, 1-(2-chloro-5-methoxyphenyl)urea, can be achieved by reacting 2-chloro-5-methoxyaniline (B1294355) hydrogen chloride with potassium cyanate (B1221674) in a solution of deionized water and acetic acid. The reaction mixture is warmed to facilitate the dissolution of the starting materials, and the potassium cyanate solution is added dropwise while maintaining a controlled temperature. Following the addition, the mixture is heated to drive the reaction to completion. Upon cooling, the solid 1-(2-chloro-5-methoxyphenyl)urea precipitates and can be collected by filtration. google.com
This urea (B33335) derivative then serves as a crucial component for constructing more complex molecules. For instance, it can be reacted with cyclohexanone (B45756) in the presence of a strong acid catalyst, such as Eaton's reagent, to yield an intermediate spiro-quinazolinone derivative. This intermediate can then be further modified and cyclized to generate substituted benzoxazole and benzofuran scaffolds. google.com These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.
Investigation of Structure-Property Relationships (SPR) in Derivatives Synthesized from this compound
Understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is fundamental to drug design and development. Structure-property relationship (SPR) studies aim to elucidate how modifications to a molecule's structure affect its behavior, such as its solubility, stability, and interaction with biological targets. nih.gov
For derivatives synthesized from this compound, SPR studies are crucial for optimizing their desired properties. For instance, in the context of developing inhibitors for a specific enzyme, researchers would systematically modify the structure of the initial hit compound and assess the impact of these changes on its inhibitory activity.
Key structural features of this compound derivatives that can be systematically varied to explore SPR include:
Substituents on the phenyl ring: The nature, size, and position of substituents on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to a target protein.
Modifications of the urea moiety: The hydrogen-bonding capabilities of the urea group are often critical for target interaction. N-alkylation or N-arylation of the urea can alter these interactions and modulate biological activity. nih.gov
Introduction of additional functional groups: The addition of functional groups can be used to improve properties such as solubility, metabolic stability, and cell permeability.
A hypothetical SPR study on a series of benzoxazole derivatives prepared from this compound might reveal that a specific substitution pattern on the benzoxazole ring leads to a significant increase in potency against a particular target. This information would then guide the design of the next generation of more effective compounds. One study on a 1-substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole scaffold investigated the effect of substituents on the phenyl ring on the in vitro antiproliferative activities of these diaryl derivatives against a human melanoma cell line. researchgate.net
Chemical Design and Synthesis of Prodrugs Incorporating this compound-derived Moietiesgoogle.com
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. The prodrug approach is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism.
While direct evidence of prodrugs specifically incorporating this compound moieties is not prevalent in the provided search results, the structural features of its derivatives lend themselves to prodrug design. For example, if a derivative of this compound containing a hydroxyl or an amino group is found to be a potent but poorly soluble drug candidate, a prodrug could be designed by attaching a solubilizing group to that functional handle. This solubilizing group would then be cleaved in vivo to release the active drug.
The general strategy for designing a prodrug from a this compound-derived active molecule would involve:
Identifying a suitable functional group on the active molecule for temporary modification.
Selecting a promoiety (the temporary modifying group) that will improve the desired physicochemical property (e.g., a phosphate (B84403) group to enhance water solubility).
Synthesizing the prodrug by chemically linking the promoiety to the active drug.
Evaluating the prodrug's properties, such as its stability, solubility, and its conversion back to the active drug in biological systems.
The patent describing the use of this compound in synthesizing PDE7 inhibitors also alludes to the potential for creating compositions that can be metabolized to the active form, which is consistent with the concept of prodrugs. google.com
Mechanism-Based Studies of Compound Interactions (e.g., with PDE7) at a Molecular Levelgoogle.com
Derivatives of this compound have been investigated as inhibitors of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). google.com Understanding the mechanism by which these compounds inhibit PDE7 at the molecular level is essential for their development as therapeutic agents.
Mechanism-based studies typically involve a combination of experimental and computational techniques to elucidate the binding mode and the key interactions between the inhibitor and the enzyme's active site. Techniques that can be employed include:
Enzyme kinetics: These studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (e.g., IC50 or Ki value).
X-ray crystallography: This technique can provide a high-resolution three-dimensional structure of the inhibitor bound to the PDE7 active site, revealing the precise atomic-level interactions.
Molecular modeling and docking: Computational methods can be used to predict the binding pose of the inhibitor within the enzyme's active site and to identify key amino acid residues involved in the interaction. These studies can help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. nih.gov
Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Chloro 5 Methoxyphenyl Urea
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are paramount for the separation and analysis of (2-Chloro-5-methoxyphenyl)urea, providing both qualitative and quantitative data. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for non-volatile, thermally labile compounds like substituted ureas. Gas Chromatography (GC) can also be employed, typically requiring derivatization to enhance volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with various detection methods
HPLC is a cornerstone for the analysis of phenylurea compounds due to its high resolution and sensitivity. chromatographyonline.com The separation is typically achieved using a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.
A typical HPLC method for a compound like this compound would involve a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often in a gradient elution to ensure good separation of the main compound from any potential impurities. nih.gov Detection is most commonly performed using an ultraviolet (UV) detector, as the phenylurea functional group provides strong chromophores. A diode array detector (DAD) can offer the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. nih.gov The detection wavelength is often set around 210 nm or 245 nm to maximize sensitivity for phenylurea herbicides. chromatographyonline.comnih.gov
Fluorescence detection can also be employed, which may require a post-column derivatization step to convert the phenylurea into a fluorescent product, thereby increasing sensitivity and selectivity. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 30-80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of phenylurea compounds by GC is challenging due to their low volatility and thermal instability, which can lead to decomposition in the hot injector port. nih.govresearchgate.net Therefore, a derivatization step is generally required to convert this compound into a more volatile and thermally stable derivative.
One common derivatization strategy is alkylation. For instance, reaction with iodoethane (B44018) and sodium hydride can produce a thermostable product suitable for GC analysis. nih.gov Another approach involves controlled thermal degradation to a corresponding isocyanate, which is then analyzed by GC-Mass Spectrometry (MS). nih.gov Careful optimization of injector temperature and other parameters is crucial to ensure reproducible results with this method. nih.gov
The use of a mass spectrometer as a detector is highly advantageous as it provides structural information that can confirm the identity of the analyte and any degradation products.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C (optimized for specific derivative) |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (Scan mode) |
| Derivatization Agent | Iodoethane and Sodium Hydride |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry can be a straightforward and cost-effective method for determining the concentration of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. The aromatic ring and urea (B33335) functional group in the molecule result in significant UV absorbance. A solution of the compound in a suitable non-absorbing solvent, such as methanol (B129727) or acetonitrile, would be prepared and its absorbance measured at the wavelength of maximum absorption (λmax).
For more complex mixtures or for the analysis of the main compound in the presence of impurities, derivative spectrophotometry can be employed. semanticscholar.orgmdpi.com By calculating the first or second derivative of the absorbance spectrum, it is possible to resolve overlapping spectral bands and enhance the selectivity of the measurement.
Table 3: Example of a UV Spectrophotometric Method
| Parameter | Value |
| Solvent | Methanol |
| Wavelength Scan | 200 - 400 nm |
| λmax | To be determined experimentally |
| Calibration Range | e.g., 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Titrimetric Methods for Purity and Content Analysis
Titrimetric methods, while more traditional, can provide a highly accurate and precise means of determining the purity of a bulk sample of this compound.
Given the basic nature of the urea functional group, a non-aqueous acid-base titration is a plausible approach. The sample would be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid, like perchloric acid or trifluoromethanesulfonic acid. metrohm.com The endpoint can be detected potentiometrically or with a thermometric indicator. metrohm.commt.com
Alternatively, a redox titration could be developed. For instance, some urea and thiourea (B124793) derivatives can be determined by titration with an oxidizing agent like N-bromosaccharin in an acidic medium. The endpoint is typically determined by the appearance of a color change with an indicator or by potentiometric measurement.
Table 4: Illustrative Non-Aqueous Titration Parameters
| Parameter | Condition |
| Sample Solvent | Glacial Acetic Acid |
| Titrant | 0.1 M Perchloric Acid in Acetic Acid |
| Endpoint Detection | Potentiometric (using a suitable electrode pair) |
| Principle | Acid-base titration in a non-aqueous medium |
Emerging Research Frontiers and Future Perspectives in 2 Chloro 5 Methoxyphenyl Urea Chemistry
Integration of Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Optimization
The traditional approach to designing a chemical synthesis relies heavily on the experience and intuition of chemists. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this process through Computer-Aided Synthesis Planning (CASP). engineering.org.cn These intelligent systems are trained on vast databases containing millions of documented chemical reactions, allowing them to learn the complex rules of chemical reactivity. nih.gov
Single-Step Prediction: Given a target molecule, the model predicts a set of possible reactant pairs that could form it in a single reaction step. arxiv.org
Multi-Step Route Search: An algorithm, such as a Monte Carlo tree search, assembles the single-step predictions into complete, viable synthetic routes from starting materials to the final product. nih.govnih.gov
For (2-Chloro-5-methoxyphenyl)urea, an AI might propose a primary disconnection at the aryl-nitrogen bond of the urea (B33335), suggesting a reaction between 2-chloro-5-methoxyaniline (B1294355) and an isocyanate source. The models can be classified as template-based (using predefined reaction rules), template-free (learning reaction patterns without explicit rules), or semi-template-based. chemrxiv.org
Beyond just predicting routes, ML algorithms can optimize reaction conditions. By analyzing data from high-throughput experiments, these models can identify the optimal parameters (e.g., temperature, catalyst, solvent) to maximize yield and selectivity, accelerating the development of efficient synthetic protocols. beilstein-journals.org
| Parameter | AI/ML-Driven Approach | Traditional Approach |
| Route Identification | Generates multiple diverse and novel routes algorithmically. nih.gov | Relies on established, literature-based methods and chemist's intuition. |
| Precursor Sourcing | Automatically identifies commercially available starting materials. elsevier.com | Manual search of supplier catalogs. |
| Condition Optimization | Utilizes algorithms to predict optimal conditions from large datasets. beilstein-journals.org | Iterative, often one-variable-at-a-time experimental optimization. |
| Prediction Accuracy | Continuously improves as it is trained on more high-quality data. cas.org | Dependent on individual expertise and literature precedent. |
| Time Efficiency | Rapidly proposes and evaluates numerous pathways in minutes. elsevier.com | Can be a time-consuming process of literature review and planning. |
A comparison of AI/ML-driven and traditional approaches to synthetic planning for a target like this compound.
Sustainable Synthesis and Catalysis in Urea Chemistry
The principles of green chemistry are increasingly influencing the synthesis of urea derivatives. Historically, the production of substituted ureas often relied on hazardous reagents, most notably phosgene (B1210022) and its derivatives, or isocyanates (which are themselves typically produced from phosgene). researchgate.netnih.gov These substances are highly toxic, and their use generates significant chemical waste, posing environmental and safety challenges. researchgate.net
Modern research focuses on developing phosgene-free, catalytic routes to compounds like this compound. These sustainable methods aim to improve atom economy, reduce waste, and utilize less hazardous starting materials. Key strategies include:
Carbonylation Reactions: The direct carbonylation of amines using carbon monoxide (CO) and an oxidant, often catalyzed by transition metals, provides a direct route to ureas. researchgate.net Some advanced systems even use topological insulators as catalysts to facilitate the activation of oxygen in these reactions. researchgate.net
Utilization of Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 feedstock, CO₂ is an ideal replacement for phosgene. Catalytic processes are being developed for the direct synthesis of ureas from CO₂ and amines. nih.gov
Phosgene Substitutes: Safer carbonylating agents such as dimethyl carbonate, 1,1'-carbonyldiimidazole (B1668759) (CDI), and triphosgene (B27547) are used as direct, less hazardous alternatives to phosgene. researchgate.netresearchgate.net
Acceptorless Dehydrogenative Coupling (ADC): This innovative approach involves the coupling of formamides and amines, releasing only hydrogen gas as a byproduct, representing a highly atom-economical pathway. rwth-aachen.de
Aqueous Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Methods for synthesizing N-substituted ureas in water have been shown to be efficient and scalable, simplifying product isolation and reducing environmental impact. rsc.org
| Synthetic Method | Carbonyl Source | Key Features & Benefits | Primary Byproducts |
| Traditional Method | Phosgene (COCl₂) | High reactivity, well-established. | HCl, salt waste. |
| Catalytic Carbonylation | Carbon Monoxide (CO) | High atom economy; avoids phosgene. researchgate.net | Water. |
| CO₂ Valorization | Carbon Dioxide (CO₂) | Uses a renewable, non-toxic C1 source. nih.gov | Water. |
| Phosgene Substitutes | e.g., Dimethyl Carbonate | Safer handling and storage. researchgate.net | Methanol (B129727). |
| Aqueous Synthesis | Potassium Isocyanate | Uses water as a green solvent; simplified workup. rsc.org | Salt waste. |
A comparison of synthetic routes for substituted ureas, highlighting the shift towards more sustainable practices.
Exploration of Novel Materials Science Applications for this compound Derivatives
The urea functional group is a powerful motif in materials science due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong, directional, and predictable non-covalent interactions, which are fundamental to the construction of self-assembling and polymeric materials. nih.govbohrium.com Derivatives of this compound are being explored as building blocks for a range of advanced materials.
The specific substituents (chloro- and methoxy- groups) on the phenyl ring can finely tune the material's properties. The chlorine atom can engage in halogen bonding and influence electronic properties, while the methoxy (B1213986) group can affect solubility and hydrogen bonding capacity. Potential applications include:
Supramolecular Polymers: The strong N-H···O=C hydrogen bonds can drive the self-assembly of individual urea molecules into long, polymer-like chains. These materials can exhibit unique properties such as responsiveness to stimuli (e.g., temperature, solvents) and self-healing capabilities.
Polyureas: As a monomer, this compound derivatives can be incorporated into polyureas, a class of polymers known for their high tensile strength, durability, and elastomeric properties. These are used in coatings, adhesives, and fibers. mdpi.com
Epoxy Resin Curing Agents: Phenylureas can act as accelerators or curing agents in epoxy resin formulations, which are widely used as structural adhesives, composites, and protective coatings in various industries. chemicalbook.com
Corrosion Inhibitors: The nitrogen and oxygen atoms in the urea moiety can coordinate to metal surfaces, forming a protective layer that inhibits corrosion. Computational studies on phenyl-urea derivatives have shown their potential in this application. academicjournals.org
| Material Class | Role of Urea Moiety | Potential Application | Influence of Substituents (Cl, OCH₃) |
| Supramolecular Gels | Forms hydrogen-bonded networks to trap solvent. | Smart materials, drug delivery. | Modifies solubility and assembly strength. |
| Polyureas | Monomeric unit in the polymer backbone. | High-performance coatings, elastomers. mdpi.com | Affects polymer's thermal stability and mechanical properties. |
| Curing Agent | Accelerates polymerization of epoxy resins. chemicalbook.com | Adhesives, composites. | Influences curing kinetics and final material properties. |
| Corrosion Inhibitor | Adsorbs onto metal surfaces via heteroatoms. academicjournals.org | Protective coatings for metals. | Alters electron density and adsorption efficiency. |
Potential materials science applications for derivatives of this compound.
Advanced Theoretical Frameworks for Predicting Reactivity and Selectivity in Substituted Urea Systems
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an electronic level, offering insights that are often difficult to obtain through experiments alone. For substituted ureas like this compound, advanced theoretical frameworks are used to forecast reactivity, stability, and reaction outcomes.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It is used to calculate the electronic structure of molecules, from which a wide range of properties can be derived. researchgate.net For urea systems, DFT can:
Predict Reaction Pathways: By calculating the potential energy surfaces for a reaction, researchers can determine the activation energies for different pathways, predicting which products are kinetically and thermodynamically favored. acs.org
Analyze Reactive Sites: Molecular descriptors like Fukui functions and local softness indices can be calculated to identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. theses-algerie.com
Determine Molecular Properties: DFT calculations can accurately predict bond dissociation energies, enthalpies of formation, and spectroscopic properties (e.g., IR and Raman spectra), which helps in characterizing the molecule and its stability. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) models represent another important theoretical framework. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their activity (e.g., reaction rate, biological activity). nih.gov By developing a QSAR model for a class of substituted ureas, researchers can predict the reactivity of a new derivative like this compound without needing to synthesize and test it first.
| Computational Parameter | Method of Calculation | Predicted Chemical Insight |
| Activation Energy (Eₐ) | DFT, Transition State Search | Predicts the rate and feasibility of a chemical reaction. acs.org |
| HOMO/LUMO Energies | DFT | Indicates susceptibility to oxidation/reduction and electrophilic/nucleophilic attack. |
| Bond Dissociation Energy (BDE) | DFT | Predicts the thermal stability and likelihood of bond cleavage. acs.org |
| Fukui Functions | DFT | Identifies the most reactive sites within the molecule for specific reaction types. theses-algerie.com |
| QSAR Descriptors | QSAR Modeling | Correlates structural features (size, polarity) with overall reactivity or properties. nih.gov |
Key theoretical parameters used to predict the reactivity and selectivity of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Chloro-5-methoxyphenyl)urea, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions starting from precursors like (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (MFCD20441731) . Key steps include chlorination of aniline derivatives followed by urea bond formation using isocyanates or carbamoyl chlorides. Reaction conditions (e.g., 100–150°C, aprotic solvents like DMF) significantly influence yield . Purification via column chromatography or recrystallization in ethanol is recommended, with purity verified by HPLC (>95%) .
| Synthesis Parameters | Optimal Conditions |
|---|---|
| Temperature | 100–150°C |
| Solvent | DMF or THF |
| Reaction Time | 6–12 hours |
| Purification | Column chromatography |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm the urea moiety (NH signals at δ 6.5–8.0 ppm) and substituents (e.g., methoxy at δ 3.8–4.0 ppm) . Mass spectrometry (MS) validates molecular weight (e.g., m/z 215.07 for [M+H]⁺) . IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) . For crystallographic confirmation, X-ray diffraction with SHELX software ensures precise structural elucidation .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology : Screen for antioxidant activity using DPPH/ABTS assays (IC₅₀ values) . For enzyme inhibition (e.g., kinases), employ fluorescence-based assays with ATP analogs . Dose-response curves (1–100 µM) and comparative analysis with control compounds (e.g., BHA for antioxidants) are critical .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Use SHELXL for small-molecule refinement and SHELXS for structure solution. High-resolution X-ray data (≤1.0 Å) combined with twinning detection in SHELXPRO can address challenges like disorder in the methoxy or chloro groups . Compare bond lengths/angles with similar urea derivatives (e.g., 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea) to validate geometry .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or fluorine) and test bioactivity. For example, the 2-chloro-5-methoxyphenyl group enhances antioxidant activity (IC₅₀ 49.5 µM vs. BHA’s 44.2 µM) . Use docking studies (AutoDock Vina) to predict interactions with targets like kinases or oxidoreductases .
Q. How do solvent and temperature affect the reaction kinetics of urea bond formation?
- Methodology : Conduct kinetic studies under varying conditions (e.g., DMF vs. THF, 80°C vs. 120°C). Monitor progress via TLC or in-situ IR. Acidic conditions accelerate hydrolysis, while polar aprotic solvents stabilize intermediates . Rate constants (k) derived from pseudo-first-order plots can guide scalability .
Q. How should researchers address contradictions in biological data across studies?
- Methodology : Replicate assays with standardized protocols (e.g., fixed cell lines for cytotoxicity). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Purity discrepancies (>95% vs. commercial "as-is" products) require independent verification via NMR/MS .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
